Journal Name:International Journal of Hydrogen Energy
Journal ISSN:0360-3199
IF:7.139
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/485/description#description
Year of Origin:1976
Publisher:Elsevier Ltd
Number of Articles Per Year:2161
Publishing Cycle:Semimonthly
OA or Not:Not
International Journal of Hydrogen Energy ( IF 7.139 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.compositesb.2023.110898
Lithium-sulfur batteries (LSBs) is the key choice for the next generation of high energy density batteries, while the shuttle effect of polysulfides greatly limits its development. Constructing a multifunctional barrier layer has been proved to be an effective method to inhibit the shuttle of polysulfides. Herein, molybdenum disulfide (MoS2)/2D porous silica nanosheets (PSN) composite is designed as the barrier layer. The surface oxygen-containing groups on both PSN and MoS2 enhance the adsorption for LiPSs, and the MoS2 plays a role of catalyst to facilitate the rapid polysulfide transformation. Meanwhile the abundant pores of PSN guide the uniform deposition of lithium on lithium metal anode, finally realizing the efficient transformation of lithium polysulfides and inhibition of lithium dendrites. The LSBs based on the MoS2/PSN barrier deliver high initial discharge capacity of 1521 mAh g−1 at 0.1 C, low decay rate of 0.056% per cycle at 2 C over 600 cycles, and outstanding rate performance with a high discharge capacity of 649 mAh g−1 at 4 C. The corresponding pouch cells show high discharge capacity and cycling stability, further demonstrating the potential application of the composite barrier in high-energy-density LSBs.
International Journal of Hydrogen Energy ( IF 7.139 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.compositesb.2023.110886
Lithium-sulfur batteries (LSB) have a higher energy density than a practical lithium-ion battery, but they have a number of issues, including a lithium polysulfide (LiPS) shuttle and sluggish reaction kinetics, that must be addressed before they can be used in large-scale applications. Hierarchically structured MoO2 nanoparticles with N,P-codoped reduced graphene oxide (N,P-rGO/h-MoO2) are prepared by the combined procedures of the Ostwald ripening process and hydrothermal treatment, followed by homogeneously distributed hollow MoO2 nanospheres on N,P-codoped rGO sheets. The hollow structure of MoO2 can act as a physical barrier to LiPS through its interior void and volume buffering of sulfur during cycling. In addition, N and P atoms introduced with MoO2 nanoparticles not only contribute to enhanced sulfur immobilization but also promote LiPS redox kinetics. The N,P-rGO/h-MoO2@S cathode materials demonstrated a high discharge capacity of 1274.9 mAh g−1 at 0.1C with superior high-rate capacity of 374.4 mAh g−1 at 10C. Furthermore, the N,P-rGO/h-MoO2@S showed excellent long-term stability at 5 and 10C with low-capacity decay rates of 0.043 and 0.029% per cycle, respectively, even after 900 cycles. At a sulfur loading concentration of 4.2 mg cm−2, the N,P-rGO/h-MoO2@S obtained a high capacity of 5.0 mAh cm−2 with high-capacity retention of 79.7% over 250 cycles, and a relatively low fading rate of 0.08% per cycle.
International Journal of Hydrogen Energy ( IF 7.139 ) Pub Date: 2023-06-23 , DOI:
10.1016/j.compositesb.2023.110865
Understanding the dissolution mechanism of dredged sediment (DS) is of great importance for the usage of aluminosilicate precursor and sustainable utilization of solid waste. In this paper, a new method was proposed for evaluating the activity of a complicated system with multi-minerals. From the perspective of solid phases, the dissolution of DS detected by TESCAN Integrated Mineral Analyzer (TIMA) was characterized by the reduction of mineral phase area and element variation of individual phases. Meanwhile, the dissolved element in medium was monitored by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) from the aspect of solution. It was found that the dissolution of DS preferentially occurred at the locations with high surface energy and resulted in the reduction of phase area, and the area with low surface energy was also dissolved to a limited extent. Plagioclase and zeolite exhibit higher activity, and phyllosilicates are generally more reactive than framework silicates. The inconsistency between dissolved Al and Si from solid and those into solution reveal that the formation of initial geopolymer unit requires a higher consumption of Si than Al. This study opens up a new way of DS utilization and provides a theoretical basis for the development of a widely obtained and environmentally friendly precursor of geopolymer.
International Journal of Hydrogen Energy ( IF 7.139 ) Pub Date: 2023-06-08 , DOI:
10.1016/j.compositesb.2023.110835
In the last years, ultrasound energy harvesting has emerged as the most promising technique for wireless power supply of implanted medical devices. These devices require flexible piezoelectric materials with high piezoelectric response in the ultrasonic range. Here we report on bio-compatible NBT-BT/PVDF flexible composites, with variable filler content up to 50 vol%, prepared by a properly designed and optimized process, which incorporates in a complex connectivity pattern fully sintered NBT-BT crystalline powders in a PVDF matrix. The dielectric constant of the flexible composites increased from 10 of pure PVDF polymer to 110 of composite films with 50 vol% NBT-BT content, while the high frequency piezoelectric d33 constant increased from 0.2 pC/N to 33 pC/N for the same samples. The composite with 50 vol% NBT-BT exhibits the figure of merit for the harvested ultrasound energy d33g33 ≅ 1.54 × 10−12 m3/J, which is comparable to the figure of merit for the NBT-BT piezoelectric ceramic (1.8 × 10−12 m3/J) and higher than other reported results for random composites. Based on these results, this study provides an easy method to fabricate random flexible piezoelectric composites with enhanced high frequency piezoelectric response and high energy density harvested from an ultrasound source.
International Journal of Hydrogen Energy ( IF 7.139 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.compositesb.2023.110880
The recycling of waste carbon fibers (CF) has emerged as a crucial research area for both environmental protection and economic sustainability. To sufficiently exert the potential and extend the application life cycle of CFs, here we propose an eco-friendly and efficient electrostatic method for rapid recycling of tightly entangled reclaimed carbon fibers (rCFs) by spark-driven disentanglement and depolymerization. Our research indicates that the spark discharge generated by fiber induction under low-voltage conditions can excite the shock waves and Joule heating effects, resulting in the separation of individual rCFs and the removal of surface organic matrix. Furthermore, the constructed electric field can synchronously and continuously orient the dispersed rCFs to form a vertical alignment in a short time with good maneuverability and directionality for reutilization. The results demonstrate that this one-step disentanglement, depolymerization, and alignment method achieves a high-quality recycling process with 100% dispersion efficiency, minimal damage, cost-effectiveness, uniform distribution, upright orientation, and high-speed embedding performance. Our findings reveal the potential of the electrostatic strategy for the high-quality recycling of rCFs, in line with the principles of the circular economy. The proposed method offers broad prospects for application in continuous in-line production and material manufacturing, and is a step towards sustainable and cost-effective CF recycling.
International Journal of Hydrogen Energy ( IF 7.139 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.compositesb.2023.110884
Abstract not available
International Journal of Hydrogen Energy ( IF 7.139 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.compositesb.2023.110904
Fabrication of polymer films with superb mechanical properties is far from mature compared to that of fibers, hampering the further engineering applications of lightweight polymer materials. Herein, high density polyethylene (HDPE) films reinforced with re-dispersed or refined reduced graphene oxide (rGO) are prepared via a facile melt-stretching strategy. The incorporation of only 0.2 wt% rGO is demonstrated to endow the melt-stretched film (80× stretch ratio) with ultrahigh Young's modulus of 2.9 GPa and tensile strength of 162.2 MPa, which are comparable to many engineering plastics and also significantly superior to the existing HDPE/graphene composites. More importantly, these modulus and strength values are increased by 71 and 65% compared to the neat PE (80×), respectively, far more than the theoretical prediction with the mixing rule. Experimental characterizations indicate that the high-efficient mechanical enhancement is attributed to the strong synergy of melt stretching-driven crystallization and rGO re-dispersion or refinement in constructing the compact and robust shish-kebabs crystal network. Such microstructural characteristics greatly promote the load transfer along the covalently bonded molecular chains, and also from polymer to rigid fillers under loading. Furthermore, the excellent puncture resistance and thermo-mechanical properties of PE/rGO films have been demonstrated. This work provides a feasible way towards scalable manufacturing of high-performance polymer nanocomposite films from general plastics and carbonaceous nanomaterials.
International Journal of Hydrogen Energy ( IF 7.139 ) Pub Date: 2023-06-21 , DOI:
10.1016/j.compositesb.2023.110863
Developing ultrathin electromagnetic interference (EMI) shielding materials with high-efficiency EMI shielding effectiveness (SE), anisotropic thermal conductivity and robust mechanical performance is urgently required but challenging to satisfy the integration and miniaturization of modern flexible electronics. Herein, an alternating multilayered film containing alternating CoFe2O4@MXene/cellulose nanofibers (CNF) layers and silver nanowires (AgNWs)/CNF layers was successfully fabricated via a facile alternating vacuum-assisted filtration strategy. Profiting from the rational arrangement of CoFe2O4@MXene/CNF layers and AgNWs/CNF layers, electric/magnetic coupling effect and unique “absorption-reflection-reabsorption” shielding behavior among the alternating multilayered films, the resultant composite film with alternating six-layered architecture realizes an ultra-high EMI SE of 87.8 dB with low electromagnetic waves reflection effectiveness of 5.6 dB at a thickness of only 0.1 mm. The film remains reliable EMI shielding performance (over 97% EMI SE retention) after undergoing persistently physical damage and prolonged chemical attack. Meanwhile, owing to the construction of overlapping AgNWs network, the obtained film acquires outstanding in-plane thermal conductivity (6.875 W/(m·K)) and controllable Joule heating performance (steady temperature over 90 °C at applied voltage of 3.0 V within 20 s). The inferior through-plane thermal conductivity (0.689 W/(m·K)) caused by the design of multilayered structure guarantees the remarkable infrared stealth performance. Additionally, the good interfacial interaction endows the prepared film with robust mechanical properties (tensile strength of 183.2 MPa and fracture strain of 5.4%). This work not only offers a creative avenue for designing and preparing multifunctional EMI shielding composite films with excellent mechanical properties, but also broadens the applications of EMI shielding composite films in military fields, artificial intelligence and wearable electronics.
International Journal of Hydrogen Energy ( IF 7.139 ) Pub Date: 2023-06-10 , DOI:
10.1016/j.compositesb.2023.110834
It remains a great challenge to enhance entitative activity and make more active sites visible with non-noble metal electrocatalysts. Herein, we ingeniously design Mo-doped Mott-Schottky heterostructure by combining metallic MXene and n-type semiconductor NiCoP (defined as Mo–NiCoP@MXene/NF). With the strategy the catalyst electron redistribution is caused by the self-driven transfer of heterojunction charges and reduces the adsorption energy of H and O reaction intermediates (H*, OH*, O*, OOH*). Density functional theory calculation (DFT) further proves the above conjecture. As expected, the synthesized 3D “triangle plum” flower structure Mo–NiCoP@MXene/NF exhibits outstanding hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) performance. Overpotential (η) only at low levels of 1.56 V is required to drive the water splitting current densities of 10 mA cm−2 apart from the superb electrolytic stability in a two-electrode configuration. It allows for the development of other new, highly efficient catalysts based on the same design concept.
International Journal of Hydrogen Energy ( IF 7.139 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.compositesb.2023.110903
DcAFF (Discontinuous Aligned Fibre Filament) is a novel thermoplastic filament developed for 3D printing. This filament is reinforced with highly aligned discontinuous fibres and is based on the High Performance Discontinuous Fibre (HiPerDiF) method which produces thin tapes suitable for a range of different composite manufacturing processes. The HiPerDiF, using fibres longer than the critical length, provides mechanical performance comparable to continuous fibre composites with the high formability typical of short fibre composites. Thanks to the development of the third-generation HiPerDiF machine and the DcAFF filament forming method, circular DcAFF filaments can be produced consistently and at high rates. In this paper, both the physical properties and the internal architecture of the produced filament were investigated. In particular, μCT scanning and image post-processing were used to quantify fibre alignment. The designed filament-forming process ensures that the large fraction of the fibres in the final product are well aligned with the longitudinal axis of the filament. The mechanical properties of the multilayer DcAFF 3D printing part are presented for the first time in this paper with tensile, short beam shear (SBS), and open-hole tensile testing. The comparison with the previous studies and data in the literature shows comparable or indeed superior stiffness of DcAFF over existing methods for 3D printing composite parts; however, to be able to consider this material as a viable candidate for high-performance 3D printing further improvements are required in term of strength, e.g. increasing fibre-matrix adhesion or substituting the proof-of-concept PLA matrix with a high performance one.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
29.30 | 187 | Science Citation Index Science Citation Index Expanded | Not |
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